3-pentylquinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-6-9-15-12(16)10-7-4-5-8-11(10)14-13(15)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,17) |
InChI Key |
HFXMQTFKUNAJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
Anthranilic acid reacts with urea or potassium cyanate (KOCN) under acidic conditions to form 2,4-dioxoquinazoline. For 3-pentyl substitution, alkylation is performed using pentyl bromide or iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at 60–80°C for 6–12 hours.
Reaction conditions :
-
Anthranilic acid (1.0 equiv) + KOCN (1.2 equiv) in acetic acid/water (1:1) at 25°C for 6 hours → 2-ureidobenzoic acid (94% yield).
-
Cyclization with NaOH (4.0 equiv) in water → quinazoline-2,4-dione monosodium salt (quantitative yield).
-
Alkylation with pentyl bromide (1.1 equiv) in DMF at 80°C for 8 hours → 3-pentylquinazoline-2,4(1H,3H)-dione (75–82% yield).
Solvent and Catalyst Optimization
Early methods relied on halogenated solvents (e.g., dichloromethane), but recent protocols prioritize greener alternatives. For example, cyclization in aqueous NaOH eliminates organic solvents, reducing environmental impact. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) enhance alkylation efficiency by stabilizing transition states, particularly in polar aprotic media.
Eco-Friendly One-Pot Synthesis
A breakthrough in sustainable synthesis was achieved via a one-pot method in water, eliminating hazardous solvents and minimizing waste. This approach integrates three stages: urea formation, cyclization, and acidification, all within a single reactor.
Reaction Protocol
-
Urea Formation : Anthranilic acid reacts with KOCN in water at 25°C for 6 hours, forming 2-ureidobenzoic acid.
-
Cyclization : Addition of NaOH (4.0 equiv) induces ring closure, yielding the monosodium salt of quinazoline-2,4-dione.
-
Alkylation : In-situ alkylation with pentyl bromide in the presence of DABCO (5 mol%) at 60°C for 4 hours introduces the pentyl group.
-
Acidification : HCl addition precipitates the final product, which is isolated via filtration (90–95% purity).
Advantages :
-
Yield : 88–95% for electron-donating substituents; 75–82% for electron-withdrawing groups.
-
Scalability : Demonstrated at 1 kg scale with consistent yields.
-
Waste Reduction : Aqueous filtrate is the primary byproduct, align with green chemistry principles.
Mechanistic Insights and Intermediate Characterization
Urea Intermediate Isolation
The urea derivative (2-ureidobenzoic acid) is critical for cyclization. NMR and LC-MS analyses confirm its structure, with characteristic peaks at δ 7.40–7.20 (aromatic protons) and m/z 195 [M+H]⁺. Cyclization proceeds via intramolecular nucleophilic attack by the urea nitrogen on the adjacent carbonyl carbon, facilitated by base deprotonation.
Alkylation Dynamics
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Method | One-Pot Method |
|---|---|---|
| Solvent | DMF, DMA | Water |
| Reaction Time | 14–20 hours | 10 hours |
| Yield | 70–82% | 85–95% |
| Environmental Impact | High (halogenated solvents) | Low (aqueous waste only) |
| Scalability | Moderate (100 g scale) | High (1 kg demonstrated) |
Characterization and Quality Control
Spectroscopic Techniques
-
¹H NMR : Key signals include δ 1.25–1.35 (pentyl CH₂), δ 3.95 (N-CH₂), and δ 7.40–8.10 (aromatic protons).
-
IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch).
-
Mass Spectrometry : Molecular ion peak at m/z 262 [M+H]⁺, with fragmentation patterns confirming the pentyl side chain.
Chemical Reactions Analysis
Types of Reactions
3-Pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction of the carbonyl groups can yield dihydroquinazoline derivatives.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives with various substituents.
Reduction: Dihydroquinazoline derivatives.
Substitution: Quinazolinone derivatives with different alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives, including 3-pentylquinazoline-2,4(1H,3H)-dione, as effective antimicrobial agents. These compounds have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : A study demonstrated that several derivatives exhibited moderate antimicrobial activity using the Agar well diffusion method. Among the tested compounds, some showed a broad spectrum of activity against various bacterial strains when compared to standard antibiotics .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound 13 | Moderate | Moderate |
| Compound 15 | Broad spectrum | Broad spectrum |
Anticancer Properties
The anticancer potential of 3-pentylquinazoline-2,4(1H,3H)-dione has been explored in several studies. The compound exhibits significant cytotoxic effects against various cancer cell lines.
- In Vitro Studies : Research indicated that this compound showed moderate cytotoxicity with IC50 values in the micromolar range against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Breast cancer (MCF-7) | 39.41 |
| Prostate cancer (PC3) | 27.05 |
| Colorectal carcinoma (HCT-116) | 17.35 |
These findings suggest that 3-pentylquinazoline-2,4(1H,3H)-dione could be a promising candidate for further development in cancer therapeutics .
Antiviral Activity
The antiviral properties of quinazoline derivatives have also been investigated, particularly concerning Hepatitis C virus (HCV). Modifications to the quinazoline structure have led to compounds that act as metal ion chelators with potential antiviral effects.
- Research Insights : A series of derivatives were synthesized and tested for their ability to inhibit HCV replication. Some compounds demonstrated EC50 values lower than those of standard antiviral drugs like ribavirin, indicating their potential as effective antiviral agents .
Case Studies and Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the quinazoline core can enhance biological activity:
- Antiproliferative Activity : Converting certain derivatives from quinazolinone to quinazolinethione significantly improved antiproliferative effects against various cell lines.
- Hydrazone Derivatives : The reaction of specific amino derivatives with aryl aldehydes yielded hydrazone derivatives that exhibited varying potencies based on structural modifications .
Mechanism of Action
The mechanism of action of 3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Research Findings and Data Analysis
Key Comparative Studies
- Antidiabetic Derivatives : 3-Propyl and 3-cyclohexyl analogs show 2–3-fold higher α-glucosidase inhibition than acarbose (a standard drug), attributed to their optimal fit in enzyme pockets .
- Antiproliferative Derivatives: 3-(2-Methoxybenzylamino)ethylquinazoline-2,4-dione exhibits dual activity (IC₅₀ < 10 µM in leukemia cells) due to its ability to disrupt microtubule assembly .
Q & A
Q. Example Reaction Scheme :
Anthranilic acid → Alkylation → Cyclization → 3-Pentylquinazoline-2,4(1H,3H)-dione
Which spectroscopic and analytical methods confirm the structural integrity of quinazoline-2,4-dione derivatives?
Q. Basic
How can synthetic yields be optimized while reducing environmental impact?
Advanced
Traditional methods use toxic reagents like phosgene or chlorosulfonic acid, but greener alternatives include:
- CO₂ Utilization : Cyclization via CO₂ fixation under mild conditions (e.g., 60°C, 24 hrs) reduces hazardous waste .
- Flow Chemistry : Enhances reaction efficiency and scalability, improving yields by 15–20% compared to batch methods .
- Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization without side products .
Q. Data Comparison :
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Phosgene-based | 75–80 | High (toxic byproducts) |
| CO₂-mediated | 65–70 | Low (no hazardous waste) |
How should researchers resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies in antimicrobial or anticancer results may arise from:
- Purity Variations : Impurities >5% can skew bioassay results. Validate via HPLC (>98% purity) .
- Assay Conditions : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or incubation times (24 vs. 48 hrs) .
- Structural Analogues : Subtle substituent changes (e.g., bromo vs. methyl groups) drastically alter activity. Cross-reference NMR data to confirm structures .
Case Study :
A derivative with a 3-bromo-4-fluorophenyl group showed 10× higher in vitro anticancer activity than its methyl counterpart due to enhanced DNA intercalation .
What in vitro models are used to assess the antimicrobial activity of quinazoline derivatives?
Q. Basic
- Gram-positive Bacteria : Staphylococcus aureus (MIC range: 2–8 µg/mL) .
- Gram-negative Bacteria : Escherichia coli (MIC range: 16–32 µg/mL) .
- Fungal Strains : Candida albicans (IC₅₀: 12.5 µg/mL) .
Q. Protocol :
Prepare serial dilutions of the compound in Mueller-Hinton broth.
Inoculate with 1×10⁶ CFU/mL bacteria.
Incubate at 37°C for 18–24 hrs.
Determine MIC via optical density (OD₆₀₀) .
What strategies elucidate the mechanism of action for quinazoline-based kinase inhibitors?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, IC₅₀ = 0.5 µM) using fluorescence polarization .
- Molecular Docking : Predict binding modes with software like AutoDock Vina (e.g., hydrogen bonding with kinase active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG = −9.8 kcal/mol) and stoichiometry .
Key Finding :
3-Pentyl derivatives inhibit ATP-binding pockets via hydrophobic interactions with the pentyl chain .
How can unexpected regioselectivity in quinazoline sulfonation reactions be addressed?
Advanced
Unexpected sulfonation at the 8-position (vs. 7-position) may arise from:
Q. Resolution :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on charge distribution .
- Reaction Optimization : Adjust temperature (0°C vs. RT) or solvent polarity (acetonitrile vs. DMSO) to favor desired pathways .
What advanced methods characterize quinazoline-dione stability under physiological conditions?
Q. Advanced
- pH Stability Studies : Incubate compounds in buffers (pH 1–10) and monitor degradation via LC-MS.
- Key Insight : Derivatives with electron-donating groups (e.g., OCH₃) show higher stability at pH 7.4 .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., 85% binding for 3-pentyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
